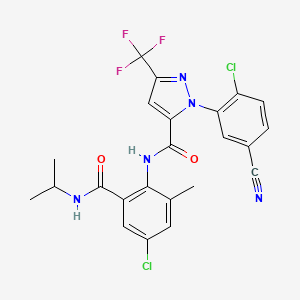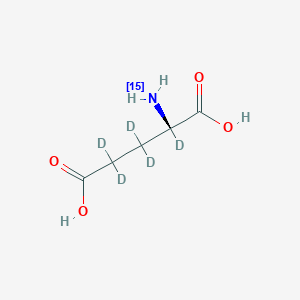
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The presence of nitrogen-15 and deuterium atoms makes it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of nitrogen-15 labeled ammonia and deuterated reagents in a multi-step synthesis process. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to handle the isotopically labeled reagents. The process would likely include steps such as purification through chromatography and crystallization to achieve the desired purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The isotopically labeled atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid has several applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the production of isotopically labeled compounds for various analytical purposes.
Wirkmechanismus
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 and deuterium atoms provide unique signatures that can be detected using NMR spectroscopy, allowing researchers to study the compound’s behavior in different environments. The molecular pathways involved include the incorporation of the labeled atoms into metabolic intermediates, providing insights into biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2S)-2-(15N)azanyl-2,3,3,4,4-pentaprotio-pentanedioic acid: Similar structure but without deuterium labeling.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid lies in its dual isotopic labeling, which provides distinct advantages in analytical studies
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-BSEDQRDZSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)[15NH2] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)


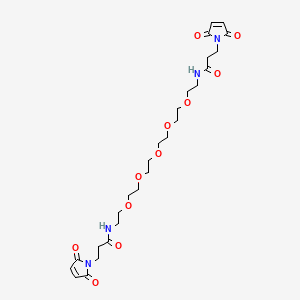
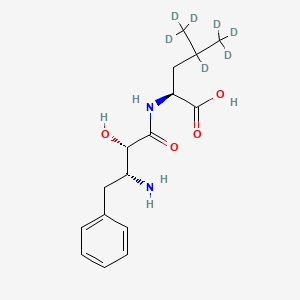
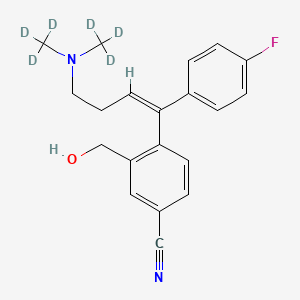
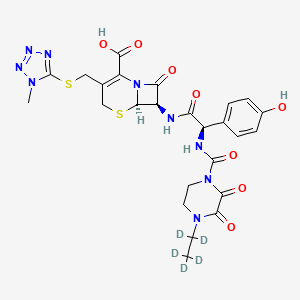
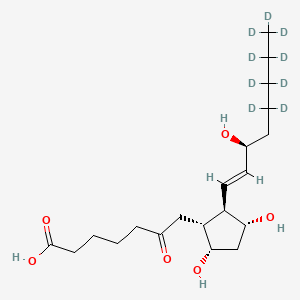
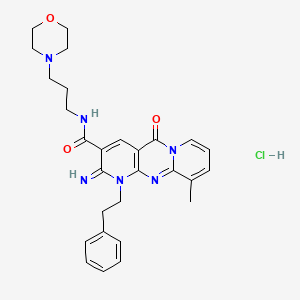
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
